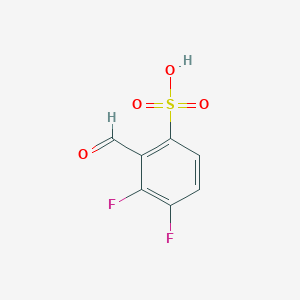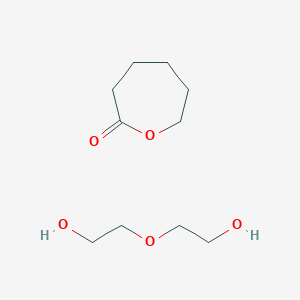
p-Hydroxyphenylarsonate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxyphenylarsonate sodium, also known as sodium p-hydroxyphenylarsonate, is an organic arsenic compound. It is a sodium salt of p-hydroxyphenylarsonic acid and is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-hydroxyphenylarsonate sodium involves the reaction of phenol with arsenic acid. The process begins by boiling arsenic acid to concentrate it, followed by its addition to phenol in a round-bottomed flask. The mixture is heated in an oil bath, and water is distilled off. The reaction continues under reflux conditions, and the resulting mixture is treated with barium hydroxide to remove excess arsenic acid. The final product is obtained by neutralizing the solution with sodium hydroxide, filtering, and crystallizing the sodium p-hydroxyphenylarsonate .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
p-Hydroxyphenylarsonate sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve reagents like chloroacetic acid under basic conditions.
Major Products Formed
The major products formed from these reactions include derivatives of p-hydroxyphenylarsonate, such as p-arsonophenoxyacetic acid .
Scientific Research Applications
p-Hydroxyphenylarsonate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of p-hydroxyphenylarsonate sodium involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
p-Hydroxyphenylarsonic acid: The parent compound of p-hydroxyphenylarsonate sodium.
p-Arsonophenoxyacetic acid: A derivative formed through substitution reactions.
Phenylarsine oxide: Another arsenic-containing compound with different chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its sodium salt form enhances its solubility and reactivity compared to its parent acid .
Properties
CAS No. |
2437-19-6 |
|---|---|
Molecular Formula |
C6H6AsNaO4 |
Molecular Weight |
240.02 g/mol |
IUPAC Name |
sodium;hydroxy-(4-hydroxyphenyl)arsinate |
InChI |
InChI=1S/C6H7AsO4.Na/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4,8H,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
QLXXBKRWGYUYJP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1O)[As](=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)
![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)

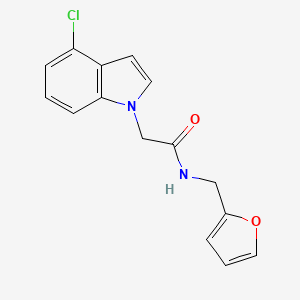
![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)
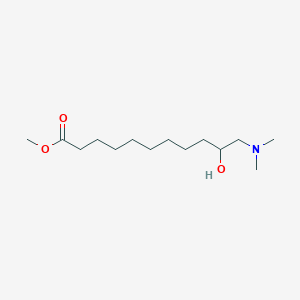
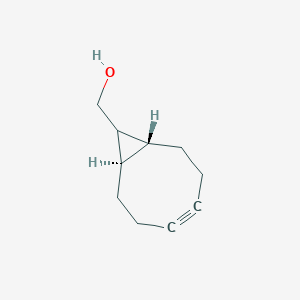
![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
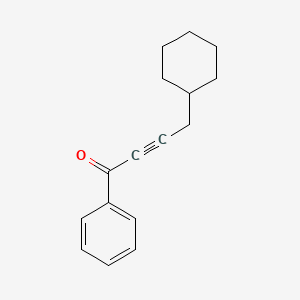
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)
